3',5'-Di-p-toluoyl-2'-deoxycytidine-d3
Description
3',5'-Di-p-toluoyl-2'-deoxycytidine-d3 is a deuterated derivative of 2'-deoxycytidine, where the hydroxyl groups at the 3' and 5' positions are protected by p-toluoyl moieties. This compound is primarily utilized as a stable isotope-labeled internal standard in liquid chromatography–mass spectrometry (LC-MS) for quantifying modified nucleosides, such as 5-methylcytosine and 5-hydroxymethylcytosine, in DNA methylation studies . The incorporation of deuterium (d3) enhances its analytical utility by minimizing interference from endogenous nucleosides during quantification.
Properties
Molecular Formula |
C₂₆H₂₄D₃N₃O₆ |
|---|---|
Molecular Weight |
480.53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₂₄H₂₁D₃N₃O₆ (inferred from structural analogs in and ).
- Molecular Weight: ~495.5 g/mol (estimated based on non-deuterated analogs).
- Purity : >95% (HPLC), as specified for related TRC products .
- Applications : LC-MS quantification of epigenetic modifications, stability studies of nucleotide analogs.
Comparison with Structurally Similar Compounds
5-(Hydroxymethyl)-2'-deoxycytidine-d3
- Structural Features : Contains a hydroxymethyl group at the C5 position of cytosine, with deuterium labeling at unspecified positions .
- Molecular Formula : C₁₀H₁₂D₃N₃O₅.
- Molecular Weight : 260.26 g/mol .
- Applications : Used as a spike-in control for LC-MS analysis of 5-hydroxymethylcytosine in DNA .
Comparison :
- Functional Groups : Unlike 3',5'-Di-p-toluoyl-2'-deoxycytidine-d3, this compound lacks protective p-toluoyl groups, making it more hydrophilic and less stable under acidic conditions.
- Analytical Utility : Both compounds serve as isotope-labeled standards, but 5-(hydroxymethyl)-2'-deoxycytidine-d3 is specific to hydroxymethylation studies, whereas the toluoyl-protected derivative is better suited for stability in enzymatic or chemical reactions .
Gemcitabine (2',2'-Difluoro-2'-deoxycytidine)
- Structural Features : Fluorine substitution at the 2' position of the ribose ring, enhancing metabolic stability and anticancer activity .
- Molecular Formula : C₉H₁₁F₂N₃O₄.
- Molecular Weight : 263.20 g/mol.
- Applications : Clinically approved chemotherapeutic agent for pancreatic, breast, and ovarian cancers .
Comparison :
- Substituents : Gemcitabine’s 2',2'-difluoro modification prevents ribonucleotide reductase-mediated degradation, a feature absent in this compound.
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
Comparison :
- Protective Groups: Benzoyl vs. p-toluoyl groups influence solubility and reactivity.
- Isotope Labeling : Unlike the deuterated toluoyl derivative, this compound lacks isotope labeling, limiting its use in quantitative MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
